Leu-phalloidin is classified as a member of the phallotoxin family, which are cyclic peptides that interact with actin filaments. The parent compound, phalloidin, was first crystallized in 1937 and has since been extensively studied due to its unique biochemical properties. The synthetic modification to create Leu-phalloidin allows for improved cellular uptake and functionality in various experimental settings.
The synthesis of Leu-phalloidin typically involves solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of peptides on a solid support. Key steps in the synthesis include:
Leu-phalloidin retains the bicyclic structure characteristic of phalloidins, consisting of seven amino acids linked in a specific sequence that includes an unusual cysteine-tryptophan linkage. The molecular formula can be represented as C₁₄H₁₈N₄O₄S, reflecting its complex structure.
Leu-phalloidin primarily engages in non-covalent interactions with F-actin through hydrophobic and electrostatic interactions. Its mechanism involves:
This binding behavior can be quantitatively analyzed using techniques like fluorescence microscopy, where fluorescently tagged derivatives allow visualization of actin dynamics in live cells .
Leu-phalloidin stabilizes actin filaments by binding specifically to them and preventing their depolymerization. This mechanism can be summarized as follows:
Leu-phalloidin exhibits several notable physical and chemical properties:
These properties make Leu-phalloidin particularly useful for microscopy applications where visualization of actin structures is required .
Leu-phalloidin has numerous scientific applications:
Leu-phalloidin—a semisynthetic derivative of the Amanita phalloides toxin phalloidin—binds filamentous actin (F-actin) with exceptional specificity. Its bicyclic heptapeptide core (MW ~1,200 Da) inserts into a cleft formed at the interface of three adjacent actin subunits within the F-actin helix. Cryo-EM reconstructions at 3.3–3.5 Å resolution reveal that the hydrophobic leucine moiety at position 7 extends toward actin subdomains 1 (SD1) and 3 (SD3), forming van der Waals contacts with residues Pro³³³, Ile³⁴⁵, and Leu³⁴⁶ [1] [7]. Hydrogen bonds further stabilize the complex: the hydroxyl group of Leu⁷ interacts with Glu³³⁴, while the toxin’s Ala⁵-C=O group bonds with Arg¹⁷¹ of actin [7]. This multi-point anchoring locks the toxin in a fixed orientation relative to the filament axis.
Table 1: Structural Parameters of Leu-Phalloidin Bound to F-Actin
Parameter | Value | Method | Reference |
---|---|---|---|
Radial distance from axis | 10.2 ± 0.5 Å | X-ray fiber diffraction | [2] [4] |
Azimuthal angle | 84° ± 3° (rel. actin mass center) | X-ray fiber diffraction | [2] [4] |
Axial displacement | 0.5 Å | Cryo-EM | [7] |
Key interacting actin residues | Pro³³³, Ile³⁴⁵, Leu³⁴⁶, Glu³³⁴, Arg¹⁷¹ | Cryo-EM | [1] [7] |
The binding site overlaps partially with the D-loop (residues 40–50) of actin subdomain 2. When Leu-phalloidin occupies its binding pocket, it restricts the conformational flexibility of the D-loop, forcing it into an extended β-strand configuration [7]. This contrasts sharply with the disordered or helical conformations observed in unbound actin states [1].
Leu-phalloidin binding induces allosteric changes that propagate beyond the immediate binding site. By cross-linking actin subunits across the long-pitch helix, it reduces inter-protomer flexibility and stabilizes the filament in a rigid ADP-Pi-like state. Key dynamic alterations include:
These effects collectively convert F-actin into a static scaffold, disrupting treadmilling (the cyclic assembly/disassembly process). Consequently, actin-dependent processes like cytokinesis and endocytosis are impaired in cellular studies [3].
Though both compounds share the core phalloidin scaffold, Leu-phalloidin exhibits enhanced binding affinity due to its hydrophobic leucine extension. Quantitative comparisons reveal:
Table 2: Comparative Binding Properties of Actin Filament Probes
Probe | Binding Site | Affinity (Kd) | Key Functional Effect |
---|---|---|---|
Leu-phalloidin | SD1/SD3 interface | 5–10 nM | Full filament stabilization |
Phalloidin | SD1/SD3 interface | 20 nM | Full filament stabilization |
Lifeact | SD1/SD3 periphery | ~10 µM | Transient binding, no stabilization |
mDia1 (formin) | Barbed end | N/A | Acceleration of elongation |
Unlike Lifeact—a 17-aa peptide used for live imaging—Leu-phalloidin binds irreversibly and stabilizes filaments indefinitely. However, this stability comes at a cost: it perturbs interactions with regulatory proteins like profilin and formins, which require filament flexibility for function [3] [6].
Compound Names Mentioned:
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